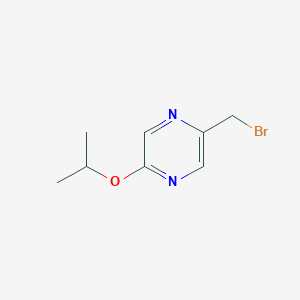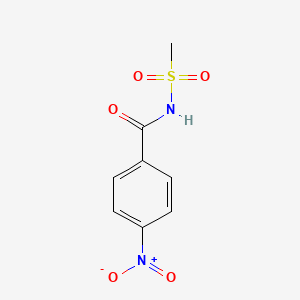
N-(methylsulfonyl)-4-nitrobenzamide
Vue d'ensemble
Description
N-(methylsulfonyl)-4-nitrobenzamide: is an organic compound that features both a nitrobenzoyl group and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(methylsulfonyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with methanesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(methylsulfonyl)-4-nitrobenzamide can undergo oxidation reactions, particularly at the methanesulfonamide group.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl chloride moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the methanesulfonamide group.
Reduction: 4-Amino-benzoyl-methanesulfonamide.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(methylsulfonyl)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its derivatives are investigated for their potential as enzyme inhibitors .
Medicine: this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of N-(methylsulfonyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methanesulfonamide group can form hydrogen bonds and other interactions with target proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
4-Nitrobenzoic acid: Similar in structure but lacks the methanesulfonamide group.
4-Nitrobenzoyl chloride: Precursor to N-(methylsulfonyl)-4-nitrobenzamide, lacks the methanesulfonamide group.
Methanesulfonamide: Lacks the nitrobenzoyl group.
Uniqueness: this compound is unique due to the presence of both the nitrobenzoyl and methanesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
Propriétés
Formule moléculaire |
C8H8N2O5S |
|---|---|
Poids moléculaire |
244.23 g/mol |
Nom IUPAC |
N-methylsulfonyl-4-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O5S/c1-16(14,15)9-8(11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11) |
Clé InChI |
CYNPSTZFEOHJSW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Diethyl [2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B8285903.png)
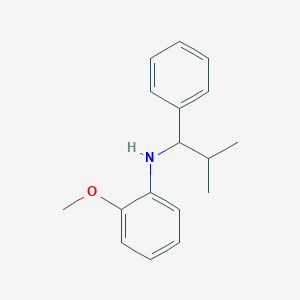
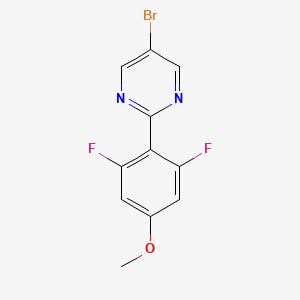
![3-[5-Methoxy-1-(thiophene-3-sulfonyl)-1H-indol-3-yl]-propionic acid](/img/structure/B8285915.png)
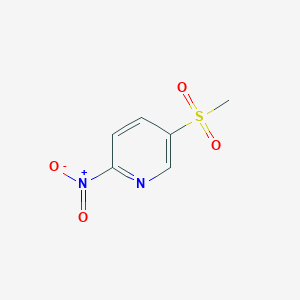

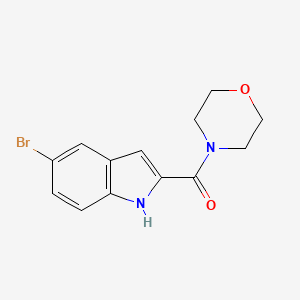
![2-[[(Benzoylamino)thioxomethyl]amino]-N-methylbenzamide](/img/structure/B8285932.png)
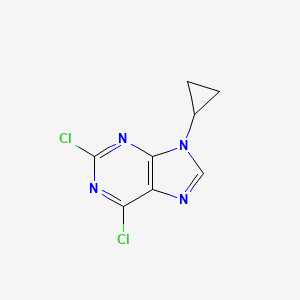
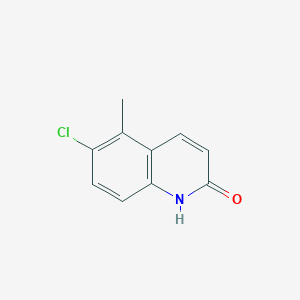
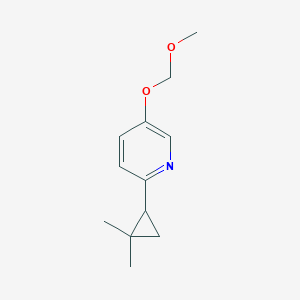

![5-Acetamido-2-[(dimethylamino)methyl]phenol](/img/structure/B8285995.png)
